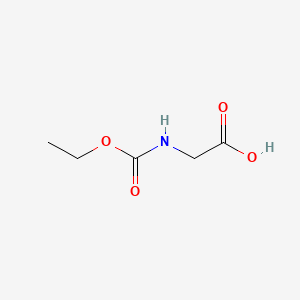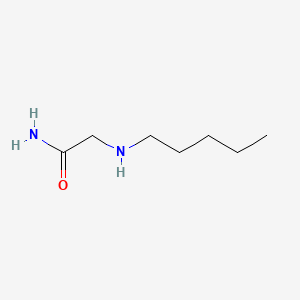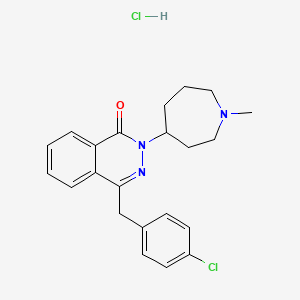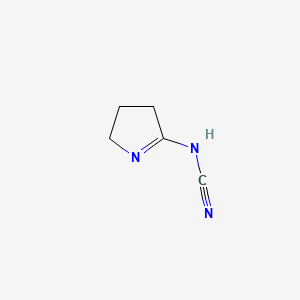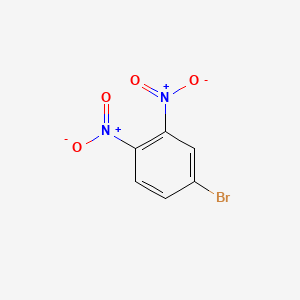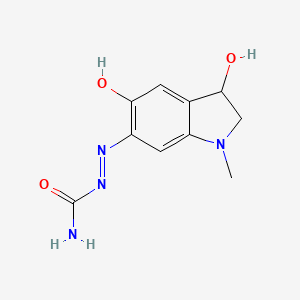
(3,5-Dihydroxy-1-methyl-2,3-dihydroindol-6-yl)iminourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dihydroxy-1-methyl-2,3-dihydroindol-6-yl)iminourea, also known as 3,5-DHM-2,3-DHIU, is an organo-metallic compound that has been used in a variety of scientific applications. It is a versatile compound that can be used as a catalyst, a reagent, and a ligand. It has been studied for its potential to be used as a drug, an antioxidant, and a therapeutic agent. This compound has been studied for its biochemical and physiological effects, and its advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
- A study by Manfredini et al. (2000) explored molecular combinations of antioxidants, focusing on their radical scavenging activities. The research demonstrated the potential of these combinations in inhibiting malondialdehyde production, indicating a significant antioxidant effect (Manfredini, Vertuani, Manfredi, Rossoni, Calviello, & Palozza, 2000).
Enzyme Inhibition and Biological Activity
- Research by Luo et al. (2008) on triazolinone derivatives revealed the importance of enzyme inhibition, particularly targeting protoporphyrinogen oxidase, which is crucial for herbicidal activities. This study provides insights into the development of compounds for agricultural applications (Luo, Jiang, Wang, Chen, & Yang, 2008).
Potential Therapeutic Applications
- A study by Kim et al. (2008) investigated the pharmacokinetics of a novel compound, focusing on its potential as an anti-fibrotic drug. This research highlights the therapeutic implications of such compounds in treating fibrosis and related conditions (Kim, Kim, Lee, Chang, Lee, Kim, & Sheen, 2008).
- Glomb and Lang (2001) isolated and characterized glyoxal-arginine modifications, providing valuable insights into potential therapeutic applications of these modifications in various medical conditions (Glomb & Lang, 2001).
Chemical Synthesis and Modification
- Novikov et al. (2005) conducted a synthesis of novel derivatives of 6-methyluracil and related compounds, highlighting the chemical versatility and potential applications of these derivatives in various scientific fields (Novikov, Ozerov, & Sim, 2005).
Miscellaneous Applications
- The research by Kausar et al. (2013) on heteroaromatic poly(thiourea-imide-ester)s illustrates the diverse applications of these compounds in materials science, particularly in the development of high-performance polymers (Kausar, Zulfiqar, & Sarwar, 2013).
Eigenschaften
IUPAC Name |
(3,5-dihydroxy-1-methyl-2,3-dihydroindol-6-yl)iminourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-8(15)6(3-7(5)14)12-13-10(11)17/h2-3,9,15-16H,4H2,1H3,(H2,11,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPQKUXROCKTSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=CC(=C(C=C21)N=NC(=O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dihydroxy-1-methyl-2,3-dihydroindol-6-yl)iminourea | |
CAS RN |
30552-37-5 |
Source


|
| Record name | (1,2,3,5(Or 1,2,3,6)-tetrahydro-3-hydroxy-1-methyl-5(or 6)-oxo-6H(or 5H)-indol-6(or 5)-al) semicarbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030552375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,2,3,5(or 1,2,3,6)-tetrahydro-3-hydroxy-1-methyl-5(or 6)-oxo-6H(or 5H)-indol-6(or 5)-al] semicarbazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


